molecular formula C8H14O2 B3055746 4-Oxooctanal CAS No. 66662-22-4

4-Oxooctanal

Cat. No.: B3055746
CAS No.: 66662-22-4
M. Wt: 142.2 g/mol
InChI Key: JWSDUZPHHXIUBR-UHFFFAOYSA-N
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Description

4-Oxooctanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxooctanal can be synthesized through several methods. One common approach involves the oxidation of octanal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of octanal in an appropriate solvent, such as dichloromethane or ethanol .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of octanal. This process involves the use of metal catalysts, such as palladium or platinum, in the presence of oxygen. The reaction is carried out in a continuous flow reactor, allowing for efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Oxooctanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-oxooctanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction . Additionally, the compound can undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-oxooctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDUZPHHXIUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423879
Record name 4-oxooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66662-22-4
Record name 4-oxooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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